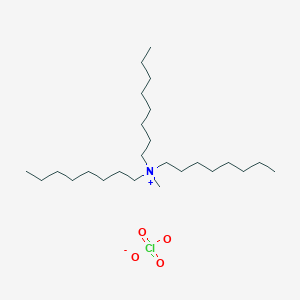
N-Methyl-N,N-dioctyloctan-1-aminium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N,N-dioctyloctan-1-aminium perchlorate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its long alkyl chains and the presence of a perchlorate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,N-dioctyloctan-1-aminium perchlorate typically involves the quaternization of N,N-dioctylamine with methyl iodide, followed by anion exchange with sodium perchlorate. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The final product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N,N-dioctyloctan-1-aminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and cyanides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds.
Scientific Research Applications
N-Methyl-N,N-dioctyloctan-1-aminium perchlorate is utilized in several scientific research fields:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Research explores its potential as a drug delivery agent.
Industry: It is used in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism by which N-Methyl-N,N-dioctyloctan-1-aminium perchlorate exerts its effects involves its interaction with cell membranes. The long alkyl chains insert into lipid bilayers, disrupting membrane integrity and increasing permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- Trioctylmethylammonium bromide
Uniqueness
N-Methyl-N,N-dioctyloctan-1-aminium perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct chemical and physical properties compared to its chloride and bromide counterparts. The perchlorate anion enhances the compound’s solubility and stability in various solvents, making it more versatile for different applications.
Properties
CAS No. |
69722-81-2 |
|---|---|
Molecular Formula |
C25H54ClNO4 |
Molecular Weight |
468.2 g/mol |
IUPAC Name |
methyl(trioctyl)azanium;perchlorate |
InChI |
InChI=1S/C25H54N.ClHO4/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1(3,4)5/h5-25H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
GJMKDVTWSXZLGC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















